2-Cyclobutoxyethane-1-sulfonyl chloride
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Overview
Description
2-Cyclobutoxyethane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H11ClO3S and a molecular weight of 198.66 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclobutoxyethane-1-sulfonyl chloride can be synthesized through the reaction of 2-cyclobutoxyethanol with sulfonyl chloride under controlled conditions. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutoxyethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Oxidation Reactions: It can be oxidized to form sulfonic acids under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, N-chlorosuccinimide.
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonyl Derivatives: Formed by reaction with thiols.
Scientific Research Applications
2-Cyclobutoxyethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyclobutoxyethane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonyl derivatives, which can further participate in various chemical reactions .
Comparison with Similar Compounds
2-Chloroethane-1-sulfonyl chloride: Similar in structure but lacks the cyclobutoxy group.
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon chain.
Uniqueness: 2-Cyclobutoxyethane-1-sulfonyl chloride is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides .
Properties
IUPAC Name |
2-cyclobutyloxyethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3S/c7-11(8,9)5-4-10-6-2-1-3-6/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXAEANPASFWNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OCCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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